molecular formula C18H27ClFNO4 B8549480 (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride

(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride

Cat. No. B8549480
M. Wt: 375.9 g/mol
InChI Key: WJDKGRLMNSHPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423037B2

Procedure details

A 6 L Parr bottle is loaded with 51b (1021 g), i-propanol (3630 mL) and water (639 mL). After purging with N2, 5% Pd—C 52% wet is added (105.6 g) and the mixture is then pressurized with hydrogen (50 psi). The reaction mixture is shaken for 9 h 30 mins, then the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL). The catalyst is rinsed with a 80:20: i-propanol:water mixture (500 mL). The solvents are stripped off then i-propanol is added (2000 mL) to be partially removed again. Then i-propanol is re-added (1400 mL) and the heterogeneous mixture is concentrated to provide an off-white solid To this crude alcohol 52b is added i-propanol (4474 mL) and the mixture is heated to reflux until a homogeneous solution is formed. Then, the mixture is cooled slowly and the crystallization starts at 60° C. The powder is filtered at room temperature, rinsed with i-propanol (2×350 mL) and dried under reduced pressure at 40° C. to give highly pure compound 52b with 80% recovery yield (98.4% de, 99.2% ee).
Name
51b
Quantity
1021 g
Type
reactant
Reaction Step One
Name
Quantity
639 mL
Type
reactant
Reaction Step Two
Quantity
4474 mL
Type
solvent
Reaction Step Three
Quantity
3630 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][N:20](CC3C=CC=CC=3)[CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1.O>C(O)(C)C>[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:31][CH3:32])=[C:7]([CH2:9][C:10]([CH:18]2[O:23][CH2:22][CH2:21][NH:20][CH2:19]2)([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[OH:11])[CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
51b
Quantity
1021 g
Type
reactant
Smiles
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CN(CCO1)CC1=CC=CC=C1)OC
Step Two
Name
Quantity
639 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4474 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
3630 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is shaken for 9 h 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging with N2, 5% Pd—C 52%
ADDITION
Type
ADDITION
Details
wet is added (105.6 g)
FILTRATION
Type
FILTRATION
Details
the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL)
WASH
Type
WASH
Details
The catalyst is rinsed with a 80:20
ADDITION
Type
ADDITION
Details
i-propanol is added (2000 mL)
CUSTOM
Type
CUSTOM
Details
to be partially removed again
ADDITION
Type
ADDITION
Details
Then i-propanol is re-added (1400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the heterogeneous mixture is concentrated
CUSTOM
Type
CUSTOM
Details
to provide an off-white solid To this crude alcohol 52b
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a homogeneous solution
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled slowly
CUSTOM
Type
CUSTOM
Details
the crystallization
CUSTOM
Type
CUSTOM
Details
starts at 60° C
FILTRATION
Type
FILTRATION
Details
The powder is filtered at room temperature
WASH
Type
WASH
Details
rinsed with i-propanol (2×350 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.FC=1C=CC(=C(C1)CC(O)(C1CCOCC1)C1CNCCO1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.